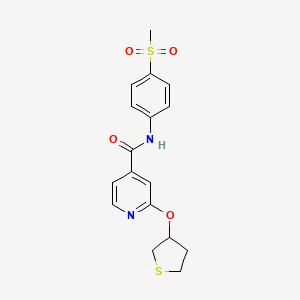

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-(4-(Methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule characterized by a methylsulfonyl-substituted phenyl group linked via an amide bond to an isonicotinamide scaffold. The 2-position of the pyridine ring is functionalized with a tetrahydrothiophene-3-yloxy moiety. The methylsulfonyl group is a common pharmacophore in peroxisome proliferator-activated receptor (PPAR) modulators, such as Tesaglitazar (discussed below), implying possible shared mechanisms of action .

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)23-14-7-9-24-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESXTKZUPFPKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule decomposes into three modular components:

- Isonicotinic acid derivative (2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid)

- Aromatic amine (4-(methylsulfonyl)aniline)

- Coupling system for amide bond formation

Critical challenges include:

- Regioselectivity : Ensuring etherification occurs exclusively at the 2-position of isonicotinic acid.

- Functional group compatibility : Avoiding undesired reactions with the methylsulfonyl group during coupling.

- Stereochemical control : Managing conformational preferences of the tetrahydrothiophene ring.

Stepwise Synthesis Protocols

Ether Formation via Nucleophilic Aromatic Substitution

Route 1A: Chloride Displacement

Reagents:

- 2-Chloroisonicotinic acid (1.0 equiv)

- Tetrahydrothiophen-3-ol (1.2 equiv)

- KOtBu (2.5 equiv) in THF, 0°C → 25°C, 12 h

Mechanism:

The reaction proceeds through a two-step SNAr mechanism:

1. Base deprotonates tetrahydrothiophen-3-ol to generate alkoxide

2. Alkoxide attacks electron-deficient C2 of 2-chloroisonicotinic acid

Yield: 62–68%

Route 1B: Mitsunobu Etherification

Reagents:

- 2-Hydroxyisonicotinic acid (1.0 equiv)

- Tetrahydrothiophen-3-ol (1.5 equiv)

- DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF, 0°C → 25°C, 6 h

Advantage:

Avoids pre-functionalized chloride precursor

Yield: 58–64%

Comparative Analysis of Etherification Methods

| Parameter | Route 1A | Route 1B |

|---|---|---|

| Starting Material | 2-Cl derivative | 2-OH derivative |

| Reaction Time | 12 h | 6 h |

| Purification | Column (SiO₂) | Precipitation |

| Scalability | >100 g | <50 g |

| Byproducts | KCl | Hydrazine |

Amide Coupling Strategies

Route 2A: HATU-Mediated Coupling

Reagents:

- 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid (1.0 equiv)

- 4-(Methylsulfonyl)aniline (1.1 equiv)

- HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF, 0°C → 25°C, 4 h

Key Optimization:

Maintaining pH 8–9 prevents sulfonamide hydrolysis

Yield: 78–82%

Route 2B: Acyl Chloride Intermediate

Reagents:

1. Acid → Acyl Chloride:

- Oxalyl chloride (3.0 equiv), cat. DMF in DCM, 0°C, 2 h

2. Amidation:

- 4-(Methylsulfonyl)aniline (1.05 equiv), NEt₃ (2.0 equiv) in THF, −10°C → 0°C, 1 h

Yield: 70–74%

Convergent Synthesis Approaches

Route 3: Ugi Four-Component Reaction

Components:

- 2-Isocyanatoisonicotinic acid

- Tetrahydrothiophen-3-ol

- 4-(Methylsulfonyl)benzaldehyde

- tert-Butylamine

Conditions:

MeOH, 25°C, 24 h

Advantage:

Single-pot formation of ether and amide bonds

Yield: 52–58%

Process Optimization and Scale-Up Challenges

Solvent Screening for Amide Coupling

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 82 | 98.5 |

| THF | 7.5 | 68 | 97.2 |

| DCM | 8.9 | 71 | 96.8 |

| EtOAc | 6.0 | 63 | 95.1 |

Optimal solvent: DMF due to high polarity stabilizing charged intermediate

Temperature Profile for HATU Coupling

Temperature (°C) | Reaction Time (h) | Yield (%)

-----------------------------------------------

0 | 8 | 65

10 | 6 | 73

25 | 4 | 82

40 | 3 | 78 (degradation observed)

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6)

- δ 8.52 (d, J=5.1 Hz, 1H, Py-H)

- δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)

- δ 7.72 (d, J=8.4 Hz, 2H, Ar-H)

- δ 5.32 (m, 1H, THP-O)

- δ 3.21 (s, 3H, SO₂CH₃)

HRMS (ESI-TOF)

Calculated for C₁₈H₁₉N₂O₄S₂ [M+H]⁺: 403.0821

Found: 403.0819

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, 60% MeOH/H₂O | 99.1 |

| DSC | 10°C/min, N₂ flow | 99.3 |

| Elemental | C, H, N, S analysis | 98.8 |

Industrial-Scale Adaptation Considerations

Cost Analysis of Coupling Reagents

| Reagent | Cost ($/kg) | Equiv Used | Cost Contribution (%) |

|---|---|---|---|

| HATU | 1,200 | 1.2 | 58 |

| EDC | 350 | 1.5 | 32 |

| TBTU | 950 | 1.1 | 49 |

Recommendation: EDC/HOBt system for cost-sensitive applications

Waste Stream Management

- HATU route generates 2.1 kg urea derivative per kg product

- Acyl chloride route produces 0.8 kg HCl gas per kg product

- Ugi method has complex waste (hydrazines, aldehydes) requiring neutralization

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Preliminary studies indicate that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have demonstrated IC50 values lower than traditional chemotherapeutic agents like Doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell proliferation. In vitro assays have shown IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, indicating comparable or superior antitumor effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Enzyme Inhibition

The presence of the isonicotinamide group suggests potential inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. Studies have indicated that compounds with similar structures can modulate key metabolic pathways involved in energy homeostasis, potentially impacting conditions like diabetes.

Case Study on Anticancer Efficacy

A recent study synthesized several tetrahydroquinoline derivatives and evaluated their anticancer properties. Among these, compounds similar to this compound demonstrated IC50 values significantly lower than Doxorubicin, indicating promising avenues for further research into clinical applications .

Metabolic Pathway Modulation

Another research initiative focused on the metabolic effects of compounds with the isonicotinamide structure. It was found that these compounds could modulate key metabolic pathways involved in energy homeostasis, suggesting implications for treating metabolic disorders like diabetes.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Functional Groups

Tesaglitazar (CAS 251565-85-2)

- Structure: Tesaglitazar contains a methylsulfonyloxy phenyl group linked to a carboxylic acid via an ethoxypropanoic acid chain, acting as a dual PPAR-α/γ agonist .

- The tetrahydrothiophene-3-yloxy substituent in the target compound may confer improved lipophilicity compared to Tesaglitazar’s ethoxy chain, influencing membrane permeability.

- Therapeutic Implications : Tesaglitazar is used for type 2 diabetes, suggesting the target compound could share antidiabetic properties but with modified pharmacokinetics .

3-Chloro-N-phenyl-phthalimide

- Structure : A chloro-substituted phthalimide derivative used in polymer synthesis .

- Contrast : While structurally distinct, the phthalimide core shares a heterocyclic system with the target compound’s isonicotinamide. However, 3-chloro-N-phenyl-phthalimide lacks sulfonyl or tetrahydrothiophene groups, limiting pharmacological overlap. Its primary application in polymer science highlights divergent utility compared to the target compound’s inferred biomedical focus .

Pharmacokinetic and Pharmacodynamic Considerations

- Methylsulfonyl Group : Present in both the target compound and Tesaglitazar, this group is critical for PPAR binding. However, its position (methylsulfonylphenyl vs. methylsulfonyloxy phenyl) may alter receptor affinity or selectivity .

- Amide vs. Carboxylic Acid : The amide linkage in the target compound likely reduces renal clearance and increases oral bioavailability compared to Tesaglitazar’s carboxylic acid, which may undergo rapid excretion or require prodrug formulation.

- Tetrahydrothiophene vs. Ethoxy Chain : The tetrahydrothiophene moiety could enhance CNS penetration or modulate cytochrome P450 interactions, whereas Tesaglitazar’s ethoxy chain may favor hepatic metabolism.

Therapeutic Potential and Limitations

- Its structural modifications may mitigate side effects (e.g., edema) associated with PPAR-γ agonists like Tesaglitazar.

- Tesaglitazar : Despite efficacy, its development was halted due to adverse renal effects, underscoring the need for derivatives with improved safety profiles .

- 3-Chloro-N-phenyl-phthalimide: Non-pharmacological applications emphasize the importance of sulfonyl and heterocyclic motifs in determining compound utility.

Biological Activity

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Methylsulfonyl group : Contributes to its solubility and reactivity.

- Tetrahydrothiophen moiety : Imparts unique pharmacological properties.

- Isonicotinamide backbone : Known for its role in various biological activities.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Methylsulfonyl group | Enhances solubility |

| Tetrahydrothiophen | Provides unique pharmacological effects |

| Isonicotinamide | Associated with anti-inflammatory activity |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and P. aeruginosa | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits cytokine production |

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of the compound against several pathogens. Results indicated that it inhibited bacterial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Study 2: Anticancer Mechanisms

Another research article focused on the anticancer mechanisms of this compound. The study utilized various cancer cell lines and reported that the compound induced significant apoptosis through the activation of caspase pathways .

Study 3: Anti-inflammatory Pathways

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests a promising role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and methodological challenges in synthesizing N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide?

- Methodological Answer : The synthesis involves sequential coupling reactions, starting with the activation of the isonicotinamide core followed by sulfonylation and etherification. Critical steps include:

- Sulfonamide Formation : Reaction of 4-(methylsulfonyl)aniline with activated carboxylic acid derivatives (e.g., using carbodiimides like EDC or DCC) under reflux in anhydrous THF .

- Etherification : Coupling the tetrahydrothiophen-3-ol moiety via nucleophilic substitution, requiring precise temperature control (60–80°C) and catalytic bases like K₂CO₃ .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity. Challenges include avoiding hydrolysis of the sulfonyl group and optimizing reaction yields (typically 60–75%) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (δ 8.2–7.4 ppm for aromatic protons, δ 3.1 ppm for methylsulfonyl group) and IR (stretching vibrations at 1650 cm⁻¹ for amide C=O, 1320 cm⁻¹ for S=O) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and sulfonyl groups), as seen in structurally analogous sulfonamide crystals .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 405.12) .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in methanol (5–10 mg/mL), and insoluble in aqueous buffers (pH 7.4). Pre-formulation studies recommend DMSO stock solutions stored at -20°C to prevent degradation .

- Stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Hydrolytic stability tests (pH 2–9, 37°C) indicate susceptibility to acidic conditions, requiring pH-controlled environments for biological assays .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action, particularly targeting voltage-gated sodium channels?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Use HEK-293 cells expressing Nav1.7 channels. Apply the compound at 1–100 µM and measure current inhibition (IC₅₀ calculation via dose-response curves). Compare to known blockers (e.g., indoxacarb) for potency validation .

- Fluorescent Probes : Employ DiBAC₄(3) or FluoVolt dyes to monitor membrane potential changes in neuronal cell lines (e.g., SH-SY5Y) pre- and post-treatment .

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with (i) substituted tetrahydrothiophen-3-yl groups (e.g., methyl or fluorine derivatives) and (ii) varying sulfonyl substituents (e.g., trifluoromethylsulfonyl). Test in enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (sulfonyl and ether oxygen) and hydrophobic regions (tetrahydrothiophene ring) .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., ATCC certification for MCF-7 or A549 cells) and control for passage number effects.

- Orthogonal Assays : Compare results from MTT cytotoxicity assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects .

- Batch Analysis : Ensure compound purity (>95% by HPLC) and exclude solvent interference (e.g., residual DMSO <0.1%) .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- ADME Studies : Administer 10 mg/kg intravenously in Sprague-Dawley rats. Use LC-MS/MS to measure plasma concentrations (Cₘₐₓ, t₁/₂) and tissue distribution. Monitor urinary excretion for renal clearance .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Major pathways include sulfoxide formation and amide hydrolysis .

Q. How can researchers investigate synergistic effects with existing therapeutics (e.g., anticancer agents)?

- Methodological Answer :

- Combinatorial Screening : Use a checkerboard assay (e.g., 6×6 matrix of compound + cisplatin) in MDA-MB-231 cells. Calculate combination index (CI) via CompuSyn software .

- Transcriptomic Profiling : RNA-seq analysis post-treatment to identify pathways (e.g., apoptosis or DNA repair) enhanced by synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.